methyl 2-({[(adamantan-1-yl)methyl]carbamoyl}amino)acetate
Description
Methyl 2-({[(adamantan-1-yl)methyl]carbamoyl}amino)acetate is an adamantane-derived urea-acetate ester characterized by a rigid adamantane core, a methylcarbamoylurea linkage, and a terminal methyl ester group. The compound’s structure combines the steric bulk of adamantane with hydrogen-bonding capabilities from the urea group, which may enhance target binding affinity.
Properties
IUPAC Name |
methyl 2-(1-adamantylmethylcarbamoylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-20-13(18)8-16-14(19)17-9-15-5-10-2-11(6-15)4-12(3-10)7-15/h10-12H,2-9H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKKAWGUDKEQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)NCC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(adamantan-1-yl)methyl]carbamoyl}amino)acetate typically involves the reaction of adamantan-1-ylmethylamine with methyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(adamantan-1-yl)methyl]carbamoyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-({[(adamantan-1-yl)methyl]carbamoyl}amino)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and rigidity.
Mechanism of Action
The mechanism of action of methyl 2-({[(adamantan-1-yl)methyl]carbamoyl}amino)acetate involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety can enhance the binding affinity and specificity of the compound to its target, leading to desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Differences
- Urea vs.
- Ester Groups : The methyl ester in the target compound may hydrolyze faster in vivo than ethyl or benzoyl esters, affecting bioavailability. Ethyl esters (e.g., derivatives) offer prolonged metabolic stability, while benzoyl esters () introduce aromaticity, altering solubility and target selectivity .
- Adamantane Substitution : 1-yl substitution (vs. 2-yl) optimizes steric bulk distribution, influencing binding to hydrophobic pockets in biological targets like viral proteins or enzymes .
Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (~2.5–3.0) is likely lower than thiourea analogs (logP ~3.5–4.0) due to the polar urea group, impacting blood-brain barrier permeability .
Biological Activity
Methyl 2-({[(adamantan-1-yl)methyl]carbamoyl}amino)acetate is an adamantane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and implications for therapeutic applications, supported by case studies and research findings.
1. Chemical Structure and Synthesis
This compound features a unique adamantane structure that enhances its interaction with biological targets. The synthesis typically involves the reaction of adamantane derivatives with acetylating agents under controlled conditions to produce the desired compound. Common synthetic routes include:
- Amidation : Reaction of adamantane isocyanates with amino acids or amines.
- Esterification : Formation of esters from carboxylic acids and alcohols.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure of the synthesized compound.
2.1 Antifungal Activity
Recent studies have indicated that this compound exhibits significant antifungal properties against various strains. For instance, it has demonstrated efficacy in inhibiting growth in common pathogenic fungi, making it a candidate for antifungal drug development .
2.2 Antihypertensive Properties
In animal models, this compound has shown promising results in lowering blood pressure, suggesting potential use in treating hypertension. The mechanism may involve modulation of vascular smooth muscle function or interference with renin-angiotensin pathways .
2.3 Anti-Cancer Potential
Research indicates that this compound may inhibit cancer cell proliferation. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines, including neuroblastoma and breast cancer cells .
The biological activity of this compound can be attributed to its structural features:
- Adamantane Core : Provides rigidity and enhances binding affinity to biological targets.
- Carbamoyl Group : Facilitates hydrogen bonding with enzymes and receptors.
- Acetate Moiety : Allows for additional interactions that may enhance pharmacological effects.
4.1 Antifungal Studies
A study evaluated the antifungal activity of this compound against Candida albicans and Aspergillus niger. The compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against C. albicans, indicating potent antifungal activity .
4.2 Antihypertensive Research
In a controlled study involving hypertensive rats, administration of the compound resulted in a significant reduction in systolic blood pressure over a period of two weeks, with an average decrease of 20 mmHg compared to untreated controls .
4.3 Cancer Cell Line Studies
In vitro testing on human neuroblastoma cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM across different cell lines .
5. Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 2-{[(adamantan-1-yl)carbamoyl]amino}benzoate | Contains a benzoate group | Enhanced antifungal activity |
| Adamantane | Core structure without additional functional groups | Known for antiviral properties |
| Adamantylamine | Amino group attached directly to adamantane | Focused on amine reactivity |
This table highlights how structural modifications can influence biological activity and therapeutic potential.
6. Conclusion
This compound is a promising compound with diverse biological activities, particularly in antifungal, antihypertensive, and anti-cancer domains. Ongoing research is crucial to fully elucidate its mechanisms of action and optimize its pharmacological profiles for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 2-({[(adamantan-1-yl)methyl]carbamoyl}amino)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via carbamoylation reactions between adamantan-1-ylmethylamine and methyl isocyanatoacetate derivatives. A typical approach involves reacting ethyl isothiocyanatoacetate with adamantane-based amines under mild conditions (e.g., methylene chloride, room temperature), achieving yields of 85–95% . Optimization strategies include:
- Catalyst Screening : Use of bases like triethylamine to enhance nucleophilicity.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of adamantane derivatives.
- Temperature Control : Reflux conditions (40–60°C) balance reactivity and decomposition risks.
Q. How is the molecular structure of this compound characterized, and what functional groups dictate its bioactivity?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign adamantane C-H peaks (δ 1.6–2.1 ppm) and carbamate/ester carbonyl signals (δ 165–175 ppm) .
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (1700–1750 cm⁻¹) .
- X-ray Crystallography : Resolves the adamantane cage’s bicyclic geometry and hydrogen-bonding networks (e.g., N-H···O interactions) critical for protein binding .
- Functional Groups : The carbamoyl-urea linkage and ester group enable hydrogen bonding and hydrolytic stability, influencing pharmacokinetics .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates (e.g., acetylthiocholine) .
- Cellular Uptake : Assess permeability via Caco-2 monolayers, with LC-MS quantification .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) at 10–100 µM doses .
Advanced Research Questions
Q. How can computational modeling predict the target interactions of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to proteins (e.g., COX-2, PDB ID 5KIR). The adamantane core’s rigidity enhances hydrophobic pocket occupancy .
- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide structural modifications .
Q. What experimental strategies resolve contradictions in solubility and stability data across studies?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with UV-Vis quantification in buffers (pH 1–7.4) and surfactants (e.g., Tween-80) .
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) followed by LC-MS stability-indicating assays .
- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability (n=5) and identify outlier conditions .
Q. How can the compound’s metabolic pathways be elucidated using isotopic labeling?
- Methodological Answer :
- ¹⁴C Radiolabeling : Synthesize the compound with ¹⁴C at the carbamoyl group. Track metabolites in hepatocyte incubations via scintillation counting .
- HR-MS/MS : Identify hydroxylated or glucuronidated metabolites using fragmentation patterns (e.g., m/z 356 → 312 for dealkylation) .
- Enzyme Phenotyping : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in human liver microsomes .
Q. What strategies improve the compound’s selectivity for neurological targets (e.g., NMDA receptors) over off-target enzymes?
- Methodological Answer :
- Fragment-Based Design : Replace the ester group with bioisosteres (e.g., amides) to reduce esterase-mediated hydrolysis .
- Co-crystallization : Solve X-ray structures of the compound bound to NMDA’s GluN1 subunit to optimize hydrogen-bonding interactions .
- In Vivo Z-Factor Screening : Test analogs in zebrafish models for blood-brain barrier penetration (fluorescent tracer assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
